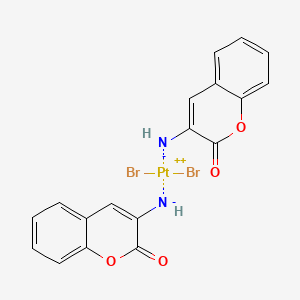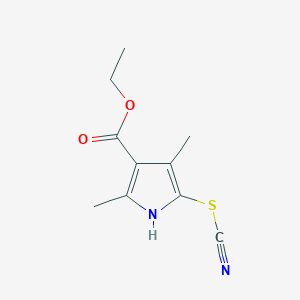
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by the presence of a thiocyanate group at the 5-position of the pyrrole ring and an ethyl ester group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using a Knorr reaction, where diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is produced.
Introduction of the Thiocyanate Group: The thiocyanate group can be introduced through a nucleophilic substitution reaction using potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of receptor tyrosine kinase inhibitors and other bioactive molecules.
Materials Science: The compound is utilized in the preparation of blue pyrrole dyes and other functional materials.
Biological Studies: It serves as a model compound for studying the reactivity and properties of thiocyanate-containing heterocycles.
Mecanismo De Acción
The mechanism of action of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through the thiocyanate group. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the thiocyanate group and has different reactivity and applications.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Contains a formyl group instead of a thiocyanate group, leading to different chemical properties and uses.
Uniqueness: Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for designing inhibitors and other bioactive molecules.
Propiedades
Número CAS |
806632-20-2 |
|---|---|
Fórmula molecular |
C10H12N2O2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2S/c1-4-14-10(13)8-6(2)9(15-5-11)12-7(8)3/h12H,4H2,1-3H3 |
Clave InChI |
GQTGUULHARVESU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C)SC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)
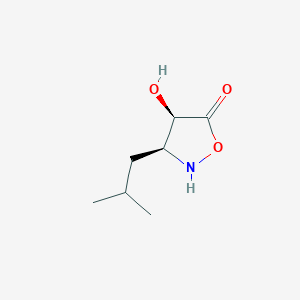

![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
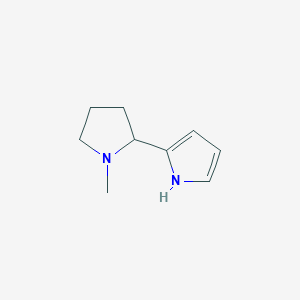
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
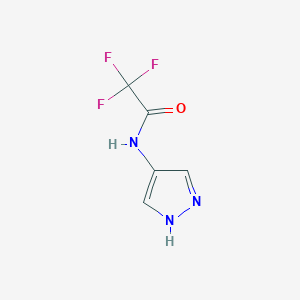
![2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)
![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)
